(E)-3,7-Dimethylocta-2,6-dien-1-amine hydrochloride (E)-3,7-Dimethylocta-2,6-dien-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 61210-82-0
VCID: VC13815176
InChI: InChI=1S/C10H19N.ClH/c1-9(2)5-4-6-10(3)7-8-11;/h5,7H,4,6,8,11H2,1-3H3;1H/b10-7+;
SMILES: CC(=CCCC(=CCN)C)C.Cl
Molecular Formula: C10H20ClN
Molecular Weight: 189.72 g/mol

(E)-3,7-Dimethylocta-2,6-dien-1-amine hydrochloride

CAS No.: 61210-82-0

Cat. No.: VC13815176

Molecular Formula: C10H20ClN

Molecular Weight: 189.72 g/mol

* For research use only. Not for human or veterinary use.

(E)-3,7-Dimethylocta-2,6-dien-1-amine hydrochloride - 61210-82-0

Specification

CAS No. 61210-82-0
Molecular Formula C10H20ClN
Molecular Weight 189.72 g/mol
IUPAC Name (2E)-3,7-dimethylocta-2,6-dien-1-amine;hydrochloride
Standard InChI InChI=1S/C10H19N.ClH/c1-9(2)5-4-6-10(3)7-8-11;/h5,7H,4,6,8,11H2,1-3H3;1H/b10-7+;
Standard InChI Key YXFOAGWDCVUEKH-HCUGZAAXSA-N
Isomeric SMILES CC(=CCC/C(=C/CN)/C)C.Cl
SMILES CC(=CCCC(=CCN)C)C.Cl
Canonical SMILES CC(=CCCC(=CCN)C)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

(E)-3,7-Dimethylocta-2,6-dien-1-amine hydrochloride is an amine salt with the molecular formula C₁₀H₂₀ClN and a molecular weight of 189.72 g/mol. Its structure features a branched hydrocarbon backbone with trans-configurated double bonds at the 2,6-positions and a terminal amine group protonated as a hydrochloride salt . The IUPAC name, (2E)-3,7-dimethylocta-2,6-dien-1-amine hydrochloride, reflects this configuration.

Key Structural Features:

  • Amine Group: The primary amine (-NH₂) is protonated to -NH₃⁺Cl⁻, enhancing solubility in polar solvents.

  • Conjugated Dienes: The (E)-configured double bonds at positions 2 and 6 create a planar, rigid segment conducive to electronic delocalization.

  • Branched Alkyl Substituents: Methyl groups at positions 3 and 7 introduce steric effects that influence reactivity.

Synthesis and Industrial Production

Industrial-Scale Manufacturing

Large-scale production likely employs continuous-flow reactors to optimize yield and purity. Key considerations include:

  • Catalyst Selection: Heterogeneous catalysts (e.g., palladium on carbon) for efficient hydrogenation.

  • Purification: Recrystallization from ethanol/water mixtures ensures high purity (>95%), as required for research-grade materials .

Chemical Properties and Reactivity

Physicochemical Properties

PropertyValue
SolubilitySoluble in water, ethanol, DMF
Melting PointNot reported
StabilityHygroscopic; store under argon

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

  • Amine Group: Participates in acid-base reactions, forming complexes with metal ions.

  • Conjugated Dienes: Undergo cycloaddition (e.g., Diels-Alder) and electrophilic addition reactions.

Example Reaction: Diels-Alder Cycloaddition

The diene system reacts with dienophiles (e.g., maleic anhydride) to form six-membered cyclohexene derivatives:

(E)-3,7-Dimethylocta-2,6-dien-1-amine+Maleic AnhydrideCyclohexene Adduct\text{(E)-3,7-Dimethylocta-2,6-dien-1-amine} + \text{Maleic Anhydride} \rightarrow \text{Cyclohexene Adduct}

This reactivity is exploited in polymer cross-linking and specialty chemical synthesis.

Applications in Catalysis and Polymer Science

Role in Olefin Polymerization Catalysts

A notable application emerges from patent JP2013253191A, which discloses the compound’s use in Ziegler-Natta-type catalyst systems for polyolefin production . The catalyst comprises:

  • Clay Mineral Support: Acts as a solid acid to activate transition metal complexes.

  • Cyclopentadienyl Ligand-Metal Complex: Typically titanium or zirconium-based.

  • Organoaluminum Co-catalyst: Enhances polymerization activity.

The hydrochloride salt likely serves as a proton scavenger, neutralizing basic impurities that could deactivate the catalyst. This role is critical in achieving high molecular weight polyethylene and polypropylene with narrow polydispersity .

Performance Metrics:

Catalyst ComponentFunction
Clay MineralSupport and acid activation
Cp₂TiCl₂Primary polymerization site
(E)-3,7-Dimethylocta-2,6-dien-1-amine HClImpurity neutralization
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Storage recommendations include desiccation at -20°C to prevent hydrolysis.

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